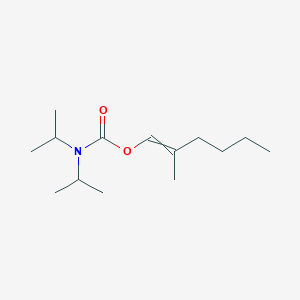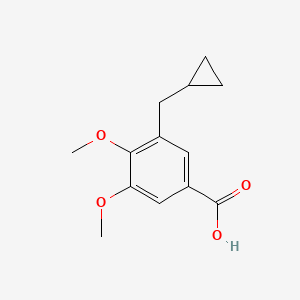
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with cyclopropylmethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance binding affinity and specificity, while the methoxy groups can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
4,5-Dimethoxybenzoic Acid: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
3-(Cyclopropylmethyl)benzoic Acid:
3,4,5-Trimethoxybenzoic Acid: Contains an additional methoxy group, which can further influence its chemical behavior and applications.
Uniqueness: 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is unique due to the combination of the cyclopropylmethyl and methoxy groups, which confer distinct electronic and steric properties
Propiedades
Número CAS |
647855-02-5 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-10(13(14)15)6-9(12(11)17-2)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
YKRSGBKUMSBGDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
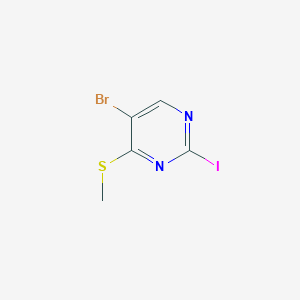
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
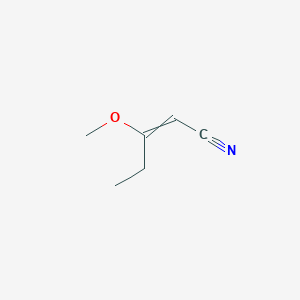


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
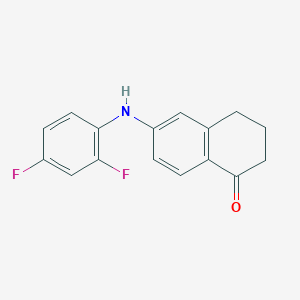
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
